2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

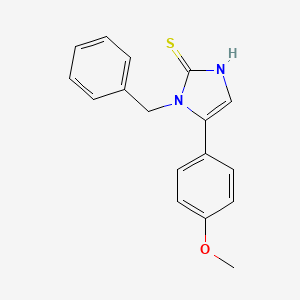

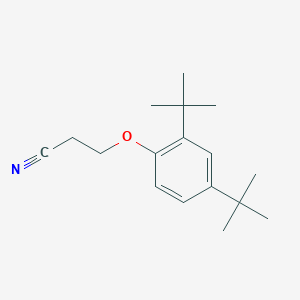

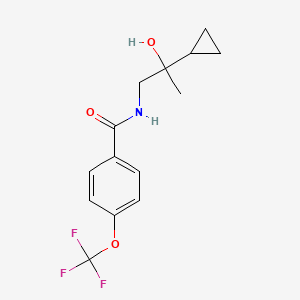

2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide is a chemical compound with the CAS Number: 72965-65-2 . It has a molecular weight of 336.78 . The IUPAC name for this compound is 2-chloro-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 155-156 degrees Celsius .科学的研究の応用

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules. Its cyano and acetamide groups are reactive sites that can undergo multiple chemical transformations. These properties make it a valuable starting material for constructing novel heterocyclic compounds, which are often found in pharmaceuticals .

Development of Chemotherapeutic Agents

The structural features of 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide make it a candidate for the development of new chemotherapeutic agents. Researchers utilize its core structure to create derivatives with potential anticancer properties. The compound’s ability to be modified allows for the exploration of various pharmacophores in cancer treatment .

Heterocyclic Synthesis

The compound is extensively used in heterocyclic synthesis due to its two functional groups, which are suitably positioned to react with bidentate reagents. This leads to the formation of diverse heterocyclic compounds, which are crucial in drug design and development for their wide range of biological activities .

Preparation Methods of N-Cyanoacetamides

Various methods have been developed for the preparation of N-cyanoacetamides, a class to which our compound belongs. These methods include neat reactions without solvent, stirring at room temperature, and refluxing in solvents. Such methods are essential for producing cyanoacetamide derivatives efficiently and economically .

Formation of Thiophene Derivatives

2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide: can be used to generate thiophene derivatives when treated with specific reagents. Thiophenes are important in medicinal chemistry due to their therapeutic properties, including antibacterial and anti-inflammatory effects .

Creation of 2-Oxopyridine Derivatives

The compound can also react with active methylene reagents to form 2-oxopyridine derivatives. These derivatives are significant in the synthesis of compounds with various biological activities. The reaction involves a 1,3-dinucleophilic attack, showcasing the compound’s versatility in organic synthesis .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335). The compound should be handled with appropriate safety measures .

特性

IUPAC Name |

2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMPPHMZHCCAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)

![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)